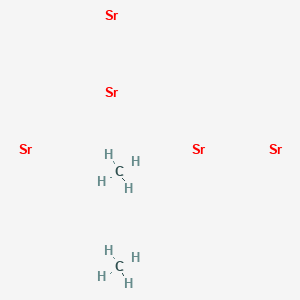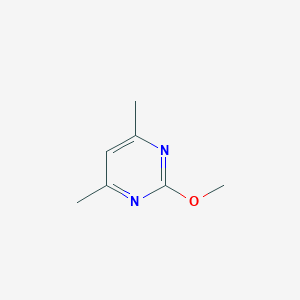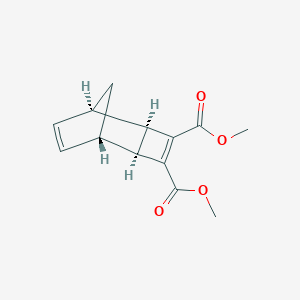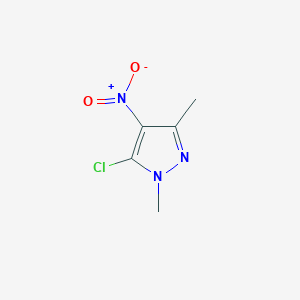
Strontium carbide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium acetylide can be synthesized through several methods:
Electric Arc Furnace Method: This involves the reaction of strontium carbonate with a reductant such as a reducing sugar or magnesium metal in an electric arc furnace.
Carbothermal Reduction: Strontium oxide is reduced with graphite at temperatures starting around 150°C, with calcium oxide acting as a catalyst.
Transmetallation: This method involves the reaction of mercury acetylide with strontium, or an acid-base reaction between dibenzyl strontium and acetylene.
Industrial Production Methods: Industrial production of strontium acetylide typically involves the electric arc furnace method due to its efficiency in producing large quantities of the compound.
Types of Reactions:
Hydrolysis: Strontium acetylide slowly hydrolyzes in air to form acetylene.
Substitution Reactions: Acetylides, including strontium acetylide, can undergo nucleophilic substitution reactions with alkyl halides to form substituted acetylenes.
Oxidation and Reduction: Strontium acetylide can participate in oxidation-reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Sodium Amide (NaNH2): Used to deprotonate terminal alkynes to form acetylides.
Alkyl Halides: React with acetylides in nucleophilic substitution reactions to form substituted acetylenes.
Major Products:
Acetylene: Formed through hydrolysis of strontium acetylide.
Substituted Acetylenes: Formed through nucleophilic substitution reactions with alkyl halides.
Aplicaciones Científicas De Investigación
Strontium acetylide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of strontium acetylide involves its ability to form strong bonds with carbon atoms, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which strontium acetylide is used.
Comparación Con Compuestos Similares
Calcium Carbide (CaC2): Similar in structure and reactivity to strontium acetylide.
Barium Carbide (BaC2): Another similar compound with comparable properties.
Europium Carbide (EuC2): Forms a solid solution with strontium acetylide due to the similar ionic radius of europium and strontium.
Uniqueness: Strontium acetylide is unique due to its specific reactivity and applications in various fields, particularly in the synthesis of other chemical compounds and its potential use in medicine and industry.
Propiedades
InChI |
InChI=1S/2CH4.5Sr/h2*1H4;;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSUTOPMUUWURA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.C.[Sr].[Sr].[Sr].[Sr].[Sr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Sr5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12071-29-3 |
Source


|
| Record name | Strontium acetylide (Sr(C2)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium acetylide (Sr(C2)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium carbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)


